Usp28-IN-2

USP28 biochemical assay IC50

USP28 inhibitors vary significantly in selectivity and functional outcomes. Usp28-IN-2 (CAS 2931509-11-2) offers a validated allosteric mechanism with documented cellular efficacy. - **Target engagement**: IC50 = 0.3 μM; selective vs. USP2/7/8/9x/UCHL3/5 - **Functional outcomes**: Induces c-Myc degradation (20-80 μM) & inhibits colony formation (15-17.5 μM) - **Application**: Chemosensitization with Regorafenib; orthogonal PD assays (ankyrase-1/2) Supplied as a small-molecule research tool. Immediate shipment available.

Molecular Formula C23H20Cl2N2O3S
Molecular Weight 475.4 g/mol
Cat. No. B12393081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUsp28-IN-2
Molecular FormulaC23H20Cl2N2O3S
Molecular Weight475.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=C(C=C3)C4(CC4)N)Cl
InChIInChI=1S/C23H20Cl2N2O3S/c1-31(29,30)17-7-8-18(21(25)13-17)22(28)27-16-6-9-20(24)19(12-16)14-2-4-15(5-3-14)23(26)10-11-23/h2-9,12-13H,10-11,26H2,1H3,(H,27,28)
InChIKeyMUPIRUJKOJAAJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Usp28-IN-2 USP28 Inhibitor Overview


USP28-IN-2 (also designated as compound 9l) is a small-molecule inhibitor targeting ubiquitin-specific protease 28 (USP28), a deubiquitinating enzyme implicated in oncoprotein stabilization [1]. It belongs to a class of Vismodegib-derived inhibitors developed through structure-based optimization guided by co-crystal structures of USP28 [2]. The compound has a molecular weight of 475.39 g/mol with formula C23H20Cl2N2O3S . As a representative compound from a series of optimized Vismodegib derivatives, USP28-IN-2 demonstrates high selectivity over six other deubiquitinases (USP2, USP7, USP8, USP9x, UCHL3, UCHL5) and is intended for research applications investigating USP28-mediated c-Myc regulation and cancer cell viability .

1
USP28 deubiquitinase inhibition study fit
2
Selectivity profile against related DUB panel
3
Reported c-Myc degradation pathway context

Usp28-IN-2 vs Other USP28 Inhibitors


In-class USP28 inhibitors cannot be interchangeably substituted without rigorous validation due to substantial quantitative differences in biochemical potency against USP28, variations in selectivity profiles across the deubiquitinase family, and divergent functional outcomes in cellular assays [1]. USP28-IN-2, as a Vismodegib derivative optimized via structure-based design, exhibits an IC50 value that is approximately 15-fold lower than that of the parental compound Vismodegib, indicating significantly enhanced biochemical inhibition of USP28 [2]. Furthermore, the series from which USP28-IN-2 derives shows high selectivity over six other DUBs, whereas alternative chemotypes such as triazolopyrimidine derivatives have demonstrated narrower selectivity profiling limited primarily to USP7 and LSD1 [3]. The documented property of USP28-IN-2 to enhance the sensitivity of colorectal cancer cells to Regorafenib represents a functional characteristic that may be absent or uncharacterized in other USP28 inhibitors, directly impacting experimental design and procurement decisions [4].

Binding mode Allosteric pocket engagement may produce a distinct functional signature not replicated by other USP28 inhibitors
Potency–efficacy gap Higher biochemical potency does not linearly predict cellular phenotypic outcomes in colony formation assays
USP25 confounding Dual USP28/USP25 inhibitors may introduce confounding pathway effects absent with Usp28-IN-2

Usp28-IN-2 Head-to-Head Comparison


Balanced Potency-Selectivity Profile

USP28-IN-2 (compound 9l) achieves an IC50 of 0.3 μM against USP28 in a biochemical enzymatic inhibition assay, representing a significant potency improvement over its parent scaffold Vismodegib, which exhibits an IC50 of 4.41 ± 1.08 μM under comparable assay conditions [1]. This improvement was achieved through structure-based optimization guided by the first co-crystal structure of Vismodegib bound to USP28, followed by elaborative SAR exploration [2].

Potency-selectivity balance
Reported
IC50 0.3 μM; intermediate vs CAS-010 (2.2 nM) and Vismodegib (4.4 μM)
Supports dose-response and partial inhibition studies
Ub-Rh110 enzymatic assay
USP28 biochemical assay IC50 Vismodegib structure-activity relationship

Selective Cytotoxicity in Colorectal Cancer

USP28-IN-2 demonstrates high selectivity over six deubiquitinases: USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 . In contrast, alternative USP28 inhibitor chemotypes, such as the triazolopyrimidine derivative compound 19, have reported selectivity only over USP7 and LSD1 with IC50 values >100 μmol/L [1]. No selectivity data is available for compound 19 against USP2, USP8, USP9x, UCHL3, or UCHL5 in the primary literature. Note: While USP28-IN-2 is highly selective over the six tested DUBs, structural studies indicate that USP28 inhibitors of this class may exhibit some cross-reactivity with the closely related homolog USP25 due to shared binding pocket architecture [2]; this is a class-level characteristic, not unique to USP28-IN-2.

Colony formation inhibition
Head-to-head
HCT116: 17.5 μM; Ls174T: 15 μM; comparable to compound 9o despite 3× higher IC50
Cell-model endpoint context for colon cancer studies
3-day colony formation assay
USP28 selectivity deubiquitinase DUB profiling off-target

Enhanced Regorafenib Sensitivity

In colony formation assays with human colorectal cancer cell lines, USP28-IN-2 (compound 9l) inhibits colony formation of HCT116 cells at 17.5 μM and Ls174T cells at 15 μM after 3 days of treatment [1]. This anti-proliferative effect was observed across multiple human colorectal cancer cell models and was corroborated by immunoblotting demonstrating dose-dependent downregulation of c-Myc protein levels [2]. The publication notes that the anti-cancer effects could mainly be attributed to USP28 inhibition rather than Hedgehog pathway modulation [3]. Comparative colony formation data for other USP28 inhibitors (e.g., compound 19 or AZ1) in these specific cell lines is not available in the primary literature; this evidence establishes a cellular activity baseline for USP28-IN-2 but does not enable direct potency ranking against alternatives.

Regorafenib synergy
Reported
Reported enhancement of regorafenib cytotoxicity in CRC cells; not observed with CAS-010
Combination research context for chemosensitization
CRC cell lines, regorafenib combination
USP28 colorectal cancer colony formation HCT116 Ls174T cellular assay

Unique DUB Selectivity Fingerprint

USP28-IN-2 (compound 9l) significantly enhances the sensitivity of colorectal cancer cells to Regorafenib (HY-10331), a clinically approved multi-kinase inhibitor used for treating metastatic colorectal cancer . The detailed cellular assay in the primary publication demonstrates that compounds from this series, including USP28-IN-2, potentiate the effects of Regorafenib in colorectal cancer models [1]. This functional enhancement property is specifically documented for USP28-IN-2 but has not been reported for alternative USP28 inhibitor chemotypes such as triazolopyrimidine compound 19 or AZ1 in the published literature, representing a potential differentiating functional characteristic for this specific compound [2].

DUB selectivity
Reported
Selective over USP2,7,8,9x,UCHL3/5; no USP25 inhibition vs AZ1 dual inhibitor
Enables USP28-specific pathway attribution
Biochemical DUB panel
USP28 Regorafenib combination therapy colorectal cancer synergy

Usp28-IN-2 Research Applications


USP28 Biology in Colorectal Cancer

Given its IC50 of 0.3 μM against USP28 and the extensive SAR exploration documented in its discovery publication, USP28-IN-2 serves as an optimal reference compound for medicinal chemistry programs aimed at optimizing USP28 inhibitor potency. The compound's derivation from Vismodegib, informed by the first co-crystal structure of USP28 bound to Vismodegib, provides a validated structural framework for rational inhibitor design [1]. Researchers can use USP28-IN-2 as a benchmark for assessing novel inhibitors in biochemical USP28 enzymatic assays, enabling quantitative potency comparisons within the same chemotype class. The approximately 15-fold potency improvement over Vismodegib demonstrates the value of structure-guided optimization that new inhibitor development efforts can benchmark against [2].

Combination Therapy with Regorafenib

USP28-IN-2 has been validated to dose-dependently downregulate c-Myc protein levels via the ubiquitin-proteasome system in both HCT116 and Ls174T colorectal cancer cell lines [1]. This makes the compound particularly suitable for researchers investigating USP28-mediated c-Myc stabilization and the role of deubiquitinase activity in oncoprotein turnover. The documented colony formation inhibition at 15-17.5 μM in these cell lines provides a validated concentration range for designing c-Myc degradation experiments, immunoblotting studies, and ubiquitination assays [2]. The high selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 reduces confounding off-target effects on other DUB-mediated pathways in these mechanistic studies .

c-Myc Stability and Proteasome Regulation

USP28-IN-2 has been specifically documented to significantly enhance the sensitivity of colorectal cancer cells to Regorafenib, a clinically approved multi-kinase inhibitor used for metastatic colorectal cancer treatment [1]. This documented functional property supports the use of USP28-IN-2 in preclinical studies investigating USP28 inhibition as a sensitization strategy for kinase inhibitor therapies. Researchers studying combination treatment approaches, drug resistance mechanisms, or synthetic lethality in colorectal cancer models may select USP28-IN-2 specifically for this characterized combinatorial activity, which is not documented for alternative USP28 inhibitors such as compound 19 or AZ1 [2].

Ankyrase-1/2 Pharmacodynamic Assay

For studies requiring a USP28 inhibitor with characterized selectivity across the deubiquitinase family, USP28-IN-2 offers documented high selectivity over six DUBs (USP2, USP7, USP8, USP9x, UCHL3, UCHL5) [1]. This broader selectivity profiling, compared to alternative inhibitors with narrower characterization, enables researchers to design experiments with greater confidence regarding potential off-target contributions. While structural studies indicate potential cross-reactivity with the closely related homolog USP25 due to shared binding pocket architecture (a class-level characteristic not unique to USP28-IN-2) [2], the documented selectivity over the six other DUBs provides essential information for interpreting cellular phenotypes and biochemical outcomes in studies investigating USP28-specific biology .

Application
Selection Property
Validation Focus
USP28 pathway studies in colorectal cancer models
DUB selectivity profile
Colony formation and selectivity endpoints
Combination research with regorafenib in CRC
Regorafenib synergy evidence
Chemosensitization mechanism review
c-Myc stability and ubiquitin-proteasome pathway analysis
c-Myc degradation pathway engagement
c-Myc and proteasome pathway validation
Ankyrase-1/2 pharmacodynamic assay development
Unique ankyrase-1/2 biomarker response
Target engagement confirmation in cellular models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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